Product packaging for N6-Benzoyladenosine(Cat. No.:CAS No. 4546-55-8)

N6-Benzoyladenosine

Cat. No.: B150713
CAS No.: 4546-55-8
M. Wt: 371.3 g/mol
InChI Key: NZDWTKFDAUOODA-CNEMSGBDSA-N
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Description

Contextualization as a Modified Nucleoside in Biomedical Science

N6-Benzoyladenosine is classified as a modified nucleoside, a group of compounds that are structurally similar to the canonical nucleosides forming the building blocks of DNA and RNA. These modifications can influence a range of biological processes, and as such, modified nucleosides are invaluable tools in biomedical science. The introduction of a benzoyl group at the N6 position of the adenine (B156593) base alters the molecule's properties, enhancing its stability and modulating its biological activity. chemimpex.com This modification makes this compound a key player in studies involving nucleoside analogs, which are instrumental in elucidating cellular processes and signaling pathways. chemimpex.com

The significance of such modifications is underscored by the diverse roles of naturally occurring modified nucleosides in cellular function, from influencing the structure and stability of transfer RNA (tRNA) to modulating gene expression. nih.gov In the context of biomedical research, synthetic modified nucleosides like this compound serve as probes to explore and understand these intricate biological systems.

Research Significance and Scope in Chemical Biology

In the field of chemical biology, this compound is primarily recognized for its crucial role as a protected nucleoside in the chemical synthesis of oligonucleotides. sharingtechcn.com The benzoyl group serves as a protecting group for the exocyclic amine of adenosine (B11128), preventing unwanted side reactions during the automated, solid-phase synthesis of DNA and RNA strands. nih.gov This application is fundamental to various research areas, including molecular biology, genomics, and the development of nucleic acid-based therapeutics. nih.gov

Beyond its role in synthesis, this compound and its derivatives have been explored for their own biological activities. Studies on related N6-substituted adenosines have revealed a spectrum of effects, including cytokinin activity, which relates to the regulation of plant cell division, and potential anticancer properties. mdpi.comresearchgate.net For instance, analogs of N6-benzyladenosine have been shown to inhibit the growth of cultured leukemia cells and to interact with enzymes like adenosine aminohydrolase. nih.gov While these studies are on related compounds, they highlight the potential for N6-substituted adenosines, as a class, to modulate biological systems, thereby providing a rationale for their use in chemical biology research to probe enzymatic functions and cellular pathways.

The table below summarizes some of the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC17H17N5O5
Molecular Weight371.35 g/mol
Melting Point141-145 °C
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO
Data sourced from multiple chemical suppliers and databases. mdpi.com

Detailed Research Findings

Research involving this compound primarily revolves around its application in synthesis and the biological evaluation of its derivatives.

A significant body of research is dedicated to the synthesis of N6-substituted adenosine analogs for various therapeutic and research purposes. In many of these synthetic routes, this compound serves as a key intermediate. For example, the synthesis of N6-benzyladenosine derivatives with potential anticancer activity often starts from adenosine, which is first protected as this compound. researchgate.net This initial protection step is critical for the subsequent chemical modifications at other positions of the nucleoside.

In the context of antiviral research, this compound is a precursor for the synthesis of various nucleoside analogs designed to interfere with viral replication. nih.gov The rationale behind this approach is that many viruses rely on nucleoside metabolism for their propagation, and modified nucleosides can act as inhibitors or terminators of viral DNA or RNA synthesis. nih.gov

The table below presents findings from a study on N6-benzyladenosine analogs, which provides insight into the potential biological activities of compounds derived from this compound.

CompoundBiological Activity
N6-p-NitrobenzyladenosineCompetitive inhibitor of adenosine aminohydrolase
2-amino-N6-p-nitrobenzyladenine ribonucleosideNoncompetitive inhibitor of adenosine aminohydrolase
2-amino-6-p-nitrobenzylaminopurineGrowth inhibitor in L1210 leukemia cells
Adapted from a study on the biological activities of N6-(nitro- and -aminobenzyl)adenosines. nih.gov

Furthermore, the enzymatic processing of N6-substituted adenosines has been a subject of investigation. Studies on adenosine deaminase acting on RNA (ADAR) have shown that the size of the substituent at the N6 position can affect its activity. For instance, N6-methyladenosine is a slow substrate for ADAR2, while N6-ethyladenosine is not processed at all. This suggests that the bulkier benzoyl group of this compound would likely make it a poor substrate for this enzyme, a property that can be exploited in designing nuclease-resistant oligonucleotides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N5O5 B150713 N6-Benzoyladenosine CAS No. 4546-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWTKFDAUOODA-CNEMSGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471222
Record name N6-Benzoyladenosine
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Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4546-55-8
Record name N6-Benzoyladenosine
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Record name N6-Benzoyladenosine
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Record name N6-Benzoyladenosine
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Synthetic Methodologies for N6 Benzoyladenosine and Its Derivatives

Direct Acylation Approaches for N6-Benzoyladenosine Synthesis

Direct acylation is a primary method for the synthesis of this compound. This approach involves the reaction of adenosine (B11128) with a benzoylating agent. A common challenge is the presence of multiple reactive hydroxyl groups on the ribose sugar, which can compete with the N6-amino group for acylation. To achieve selectivity, transient protection strategies are often employed.

One prevalent method involves the in-situ silylation of the hydroxyl groups of adenosine using an agent like trimethylsilyl (B98337) chloride (TMSCl) in a solvent such as pyridine (B92270). This temporarily blocks the hydroxyls, directing the subsequent acylation by benzoyl chloride to the N6-amino group. chemicalbook.com Following the N-benzoylation, the silyl (B83357) groups are easily removed during aqueous workup. chemicalbook.com

Another approach utilizes an ester of benzoic acid, such as methyl benzoate, as both the protective agent and solvent. google.com In this method, adenosine undergoes aminolysis with methyl benzoate, catalyzed and refluxed for several hours, to yield the desired this compound. google.com This method is promoted as being environmentally friendly by minimizing byproducts. google.com

Table 1: Comparison of Direct Acylation Methods for this compound

MethodKey ReagentsTypical ConditionsKey Features
Transient Silylation 1. Adenosine2. Trimethylsilyl chloride (TMSCl)3. Pyridine4. Benzoyl chlorideRoom temperature reaction in pyridine, followed by aqueous workup. chemicalbook.comnih.govProtects ribose hydroxyls in-situ, directing benzoylation to the N6-position.
Benzoic Acid Ester Aminolysis 1. Adenosine2. Methyl Benzoate3. CatalystStirring and refluxing in methyl benzoate, followed by cooling and filtration. google.comUses the acylating agent as the solvent, reducing waste.
Per-acylation/Selective Deacylation 1. Adenosine2. Benzoyl chloride (excess)Reaction in pyridine to acylate all hydroxyl and amino groups, followed by selective de-O-benzoylation with a base.Less common due to the need for an additional selective deprotection step.

Palladium-Catalyzed Coupling Strategies for N6-Protected Adenosines

While direct acylation is standard for this compound, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile strategy for synthesizing a broader range of N6-substituted adenosine derivatives. This method is particularly useful for creating N6-aryl or N6-alkyl adenosines.

The general strategy involves the coupling of a 6-halopurine nucleoside (e.g., 6-chloropurine (B14466) riboside) with an amine in the presence of a palladium catalyst and a suitable ligand. While not the typical route for introducing a simple benzoyl group (which is an acyl group, not an aryl or alkyl substituent attached via a C-N bond), this methodology is fundamental for creating diverse N6-protected analogs where the "protection" is a more complex substituent that is later retained in the final molecule. For instance, N6-benzyladenosine and its derivatives can be synthesized via the displacement of chlorine from 6-chloropurine ribonucleoside with the corresponding amine. nih.gov

The reaction conditions, including the choice of palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP), and base (e.g., Cs₂CO₃, K₃PO₄), are critical for achieving high yields and preventing side reactions, such as cleavage of the sensitive glycosidic bond.

Advanced Synthetic Routes for Specific this compound Analogs

The foundational this compound structure is often a starting point for more complex molecular architectures designed for specific applications.

For automated solid-phase oligonucleotide synthesis, this compound must be further modified with specific protecting groups. umich.edu The 5'-hydroxyl group is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group, which allows for stepwise chain elongation. biomers.netatdbio.com The 3'-hydroxyl group is converted into a reactive phosphoramidite (B1245037), commonly a 2-cyanoethyl-N,N-diisopropylphosphoramidite.

The synthesis of the key building block, 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine-3'-CE-phosphoramidite, involves a multi-step process:

N-Benzoylation: Adenosine is first converted to this compound as described previously. caymanchem.com

5'-O-DMT Protection: The N6-benzoyl-2'-deoxyadenosine is reacted with DMT-chloride in pyridine to selectively protect the primary 5'-hydroxyl group. biosynth.comnih.gov

3'-Phosphitylation: The resulting 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine is then reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) to install the phosphoramidite moiety at the 3'-position. biosynth.com

Each step requires careful purification, often by silica (B1680970) gel chromatography, to isolate the desired product with the high purity required for successful oligonucleotide synthesis.

Table 2: Key Protecting Groups for Adenosine in Oligonucleotide Synthesis

PositionProtecting GroupAbbreviationTypical Cleavage Condition
N6-Amine BenzoylBzConcentrated ammonium (B1175870) hydroxide, often heated. atdbio.comsigmaaldrich.com
5'-Hydroxyl 4,4'-DimethoxytritylDMTMild acid (e.g., trichloroacetic acid in dichloromethane). biomers.netatdbio.com
3'-Hydroxyl 2-Cyanoethyl-N,N-diisopropylphosphoramiditeCE PhosphoramiditeThis is the reactive group for coupling, not a protecting group in the traditional sense. The cyanoethyl group on the resulting phosphate (B84403) triester is removed by base (ammonia). atdbio.com
2'-Hydroxyl (for RNA) tert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF or HF-Pyridine). google.com

Controlling the stereochemistry of the glycosidic bond (β vs. α) and the chirality of the sugar moiety (D vs. L) is crucial for many biological applications. While natural adenosine possesses a β-D-ribofuranose configuration, the synthesis of its stereoisomers can provide valuable tools for probing enzyme-substrate interactions.

Stereocontrol is often achieved during the glycosylation step, where the purine (B94841) base is coupled to a suitably protected sugar derivative. For example, using a silylated N6-benzoyladenine and a 1-O-acetyl-ribose derivative in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can yield a mixture of anomers. nih.gov The choice of solvent and catalyst can influence the α/β ratio, often favoring the thermodynamically more stable β-anomer (the Vorbrüggen glycosylation).

Acyclic approaches have also been developed to achieve high diastereoselectivity. scholaris.ca These methods involve the addition of the nucleobase to an acyclic sugar precursor, followed by a kinetically controlled cyclization step to form the furanoside ring with specific stereochemistry. scholaris.ca This allows for the synthesis of not only natural D-isomers but also their unnatural L-enantiomers, such as L-N6-benzoyladenosine.

Isotopically labeled this compound is an invaluable tool for mechanistic studies, allowing researchers to trace metabolic pathways, elucidate reaction mechanisms, and perform advanced NMR structural analysis. Isotopes such as ²H (deuterium), ¹³C, ¹⁵N, and ¹⁸O can be incorporated at specific positions.

The synthesis typically involves starting with a commercially available labeled precursor.

¹⁸O-Labeling: N6-Benzoyl-5'-¹⁸O-adenosine can be synthesized from 2',3'-O-diacetyl-N6-benzoyladenosine. nih.gov The 5'-hydroxyl is first converted to a good leaving group (e.g., a mesylate), which is then displaced by an ¹⁸O-labeled benzoate, followed by deprotection steps. nih.gov

¹³C-Labeling: [1′,8-¹³C₂]-AMP can be produced chemo-enzymatically and subsequently dephosphorylated to give the corresponding labeled adenosine. researchgate.net This labeled adenosine can then be benzoylated at the N6-position using standard methods.

Deuterium (B1214612) Labeling: Deuterium can be introduced at various positions. For example, reduction of a 5'-aldehyde derivative of a protected adenosine with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) can produce 5',5''-dideuterated adenosine, which can then be benzoylated. nih.govnih.gov Deuterated ribose can also be used as a starting material in a full synthesis. medchemexpress.com

Table 3: Examples of Isotope-Labeled this compound Precursors

IsotopeLabeled Position(s)Precursor MoleculeSynthetic Strategy
¹⁸O 5'-Oxygen2',3'-O-Diacetyl-N6-benzoyladenosineMesylation of 5'-OH followed by displacement with [¹⁸O₂]BzOH. nih.gov
¹³C C1' and C8[1',8-¹³C₂]-AMPChemo-enzymatic synthesis of labeled AMP, dephosphorylation to adenosine, then N6-benzoylation. researchgate.net
²H (Deuterium) C5'Protected 5'-aldehyde adenosine derivativeReduction of the aldehyde with a deuterated reducing agent (e.g., LiAlD₄). nih.gov
¹⁵N N7[7-¹⁵N]-6-chloropurine ribosideSynthesized from labeled precursors and then converted to the adenosine derivative before benzoylation. d-nb.info

"Caged" compounds are molecules whose biological activity is masked by a photolabile protecting group (PPG). nih.govwikipedia.org The activity can be restored with spatiotemporal precision by exposing the compound to light of a specific wavelength, which cleaves the PPG. nih.govnih.gov

While this compound itself is often a protected form of adenosine, it can be further modified with caging groups to control its interaction with biological systems. The most common targets for caging are the hydroxyl groups of the ribose moiety. Popular PPGs for this purpose include those based on the 2-nitrobenzyl or coumarin (B35378) scaffolds. nih.govnih.govthieme-connect.de

For example, a 2-nitrobenzyl ether could be installed at the 2'-, 3'-, or 5'-hydroxyl positions of this compound. The synthesis would involve reacting this compound with a 2-nitrobenzyl halide under basic conditions. Upon irradiation with UV light (typically ~350 nm), the nitrobenzyl group is cleaved, releasing the free hydroxyl group and restoring that functionality to the molecule. nih.gov This strategy allows for the light-induced release of a specifically functionalized this compound derivative within a biological system.

Table 4: Common Photolabile Protecting Groups (PPGs) for Nucleosides

PPG NameAbbreviationTypical Absorption Wavelength (λmax)Functional Groups Protected
2-Nitrobenzyl NB~260-350 nmAlcohols, Carboxylates, Phosphates, Amines. nih.govthieme-connect.de
4,5-Dimethoxy-2-nitrobenzyl DMNB~350-365 nmAlcohols, Carboxylates, Phosphates. wikipedia.org
(Coumarin-4-yl)methyl CM~320-400 nmAlcohols, Phosphates, Carboxylates. nih.gov
p-Hydroxyphenacyl pHP~300-360 nmPhosphates, Carboxylates. wikipedia.org

Compound Reference Table

Novel Benzoyl Adenosine Analogs with Modified Sugar Units

The pursuit of novel therapeutic agents has led to the exploration of this compound analogs with modifications to the sugar moiety. A notable advancement in this area is the replacement of the traditional ribofuranose ring with a 1,4-dioxane (B91453) system. This structural alteration has been investigated for its potential to confer unique conformational properties and biological activities.

A key synthetic strategy involves the coupling of a protected adenine (B156593) base with a suitably activated 1,4-dioxane sugar analog. mdpi.com In one such approach, N6-benzoyladenine is silylated to enhance its reactivity at the N-9 position. mdpi.com The silylated N6-benzoyladenine is then reacted with a 1,4-dioxane sugar equivalent, typically an anomeric acetate, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). mdpi.com This reaction yields the desired N6-benzoyl adenosine analogs with the incorporated 1,4-dioxane ring. mdpi.com

The synthesis of the 1,4-dioxane sugar analog itself is a critical precursor step, often achieved through an enantioselective synthesis starting from a chiral pool material such as (R,R)-dimethyl tartrate. mdpi.com Following the coupling reaction, the resulting benzoyl-protected nucleoside analogs can undergo further modifications. For instance, deacetylation of the sugar hydroxyl groups can be performed, followed by selective protection and subsequent phosphitylation to generate phosphoramidite derivatives. nih.gov These phosphoramidites are valuable building blocks for the automated synthesis of oligonucleotides containing these modified adenosine units. mdpi.com

The synthesis of N6-benzoyl adenosine analogs with a 1,4-dioxane sugar moiety is summarized in the following table:

Table 1: Synthesis of N6-Benzoyl Adenosine Analogs with a 1,4-Dioxane Sugar Moiety

Entry Reactants Reagents and Conditions Product Yield Reference

This methodology provides a viable route to novel this compound analogs with significant structural modifications in the sugar portion, opening avenues for the development of new chemical entities with potential applications in various fields of biochemical research. mdpi.com

Biochemical and Cellular Mechanisms of Action of N6 Benzoyladenosine

Interaction with Adenosine (B11128) Receptors and Downstream Signaling

N6-Benzoyladenosine has been suggested to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine chemimpex.comontosight.aie-century.us. These receptors include four subtypes: A1, A2A, A2B, and A3 e-century.us. The interaction with these receptors can potentially modulate various cellular processes chemimpex.comontosight.ai.

Receptor Subtype Specificity and Modulation of Cellular Responses

The direct receptor subtype specificity of this compound itself is not extensively detailed in the provided search results. However, the ability of adenosine analogs to interact with specific adenosine receptor subtypes is a known phenomenon, leading to varied downstream signaling cascades depending on the receptor coupled G protein (Gs, Gi, or Gq) e-century.usmdpi.com. Activation of A2 receptors, for instance, is typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and subsequent elevation of intracellular cyclic AMP (cAMP) levels frontiersin.orgfrontiersin.org. This increase in cAMP can then activate downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac) frontiersin.org.

This compound has been noted for its potential relevance in fields such as cancer research and neurobiology due to its ability to modulate adenosine receptors and potentially influence cellular processes chemimpex.com.

Influence on Cell Proliferation and Apoptosis Pathways

Research suggests that this compound may influence cell proliferation and apoptosis pathways chemimpex.com. Apoptosis, or programmed cell death, is a crucial process involved in development, tissue homeostasis, and defense libretexts.orgbiotium.com. It can be initiated through intrinsic or extrinsic pathways, both ultimately leading to the activation of caspases libretexts.orgbiotium.com. While the specific mechanisms by which this compound directly impacts these pathways are not fully elucidated in the search results, studies on its derivative, 6-Bnz-cAMP, provide insights into related signaling. For example, N(6)-Benzoyladenosine 3',5'-cyclic monophosphate has been shown to induce apoptosis in cancer cells ontosight.ai. Additionally, 6-Bnz-cAMP has been used in studies investigating the inhibition of vascular smooth muscle cell proliferation, demonstrating a synergistic effect with another cAMP analog rndsystems.combocsci.com. The expression of a gene involved in cellular proliferation in Plasmodium falciparum decreased after treatment with 6-Bnz-cAMP bocsci.comresearchgate.net.

Influence on Cellular Signaling Pathways by this compound 3',5'-Cyclic Monophosphate (6-Bnz-cAMP)

This compound 3',5'-Cyclic Monophosphate (6-Bnz-cAMP) is a synthetic analog of cyclic AMP (cAMP), a critical second messenger in numerous cellular signaling pathways ontosight.aisigmaaldrich.com. It is characterized by the presence of a benzoyl group at the N6 position of the adenine (B156593) ring of cAMP biolog.desigmaaldrich.com. This modification enhances its lipophilicity and membrane permeability compared to cAMP biolog.desigmaaldrich.com. 6-Bnz-cAMP is a potent and selective activator of cAMP-dependent protein kinase (PKA) biolog.desigmaaldrich.comrndsystems.combiolog.demedchemexpress.comtocris.com.

Selective Activation of Protein Kinase A (PKA) Isozymes

6-Bnz-cAMP is recognized as a selective activator of PKA biolog.derndsystems.combocsci.combiolog.demedchemexpress.comtocris.compancreapedia.orgaai.orgresearchgate.netjalinklab.nlnih.govnih.govnih.govconicet.gov.arresearchgate.net. PKA exists in different isozymic forms, primarily type I and type II, distinguished by their regulatory subunits nih.gov. 6-Bnz-cAMP exhibits site selectivity for site A of both PKA type I and type II regulatory subunits biolog.desigmaaldrich.combiolog.de. This selective activation of PKA by 6-Bnz-cAMP has been demonstrated in various cell types and experimental settings aai.orgresearchgate.netjalinklab.nlnih.govnih.gov. For instance, studies in monocytes showed that 6-Bnz-cAMP specifically activated PKA and not the Rap1 pathway, while an Epac-specific analog activated Rap1 but not PKA aai.org. In pancreatic beta cells, 6-Bnz-cAMP stimulated KATP channel activity, consistent with a PKA-mediated effect researchgate.net. Furthermore, 6-Bnz-cAMP has been used to study PKA-dependent processes such as osteoblastic differentiation nih.gov and the inhibition of immune functions in monocytes aai.org.

Distinction from Exchange Protein Directly Activated by cAMP (EPAC) Activation

A key characteristic of 6-Bnz-cAMP is its poor or negligible agonistic activity towards Epac proteins biolog.derndsystems.combocsci.combiolog.demedchemexpress.comtocris.compancreapedia.orgaai.orgresearchgate.netjalinklab.nlnih.govnih.govnih.govconicet.gov.arresearchgate.net. Epac proteins represent another class of cAMP effectors that function as guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2 pancreapedia.org. The selectivity of 6-Bnz-cAMP for PKA over Epac makes it a valuable tool for dissecting the distinct roles of these two major cAMP signaling pathways aai.orgresearchgate.netjalinklab.nlnih.govnih.gov. Studies have explicitly shown that while other cAMP analogs activate Epac and downstream targets like Rap1, 6-Bnz-cAMP does not effectively activate Epac aai.orgresearchgate.netjalinklab.nl. This differential activation allows researchers to attribute observed cellular effects specifically to PKA activation aai.orgnih.gov.

Modulation of Gene Expression (e.g., TREK-1 mRNA)

This compound, particularly in its cyclic monophosphate form (this compound-3',5'-cyclic monophosphate, 6-Bnz-cAMP), has been observed to modulate gene expression. Studies in bovine adrenal zona fasciculata (AZF) cells have shown that this compound-cAMP enhances the expression of bTREK-1 mRNA and corresponding K+ current. nih.gov This effect was observed over time points ranging from 24 to 96 hours. nih.gov This modulation appears to be independent of Epac (exchange protein directly activated by cAMP) but dependent on cAMP. nih.gov Further research suggests that this effect on TREK-1 mRNA and K+ current expression might be mediated through a cAMP-dependent, but Epac2-independent, mechanism. nih.gov

Table 1: Effect of this compound-cAMP on bTREK-1 mRNA and K+ Current Expression

CompoundTarget CellsEffect on bTREK-1 mRNA ExpressionEffect on K+ Current ExpressionTimeframeEpac Involvement
This compound-cAMPBovine AZFEnhancedEnhanced24-96 hoursIndependent

Enzymatic Interactions and Metabolic Stability

Resistance to Phosphorylation and its Implications in Biochemical Systems

This compound is noted for its high resistance to phosphorylation. biosynth.com This characteristic is significant in biochemical systems as it suggests that, unlike readily phosphorylated nucleosides such as adenosine, this compound is less likely to be converted into nucleotide forms (e.g., mono-, di-, or triphosphates) by cellular kinases. asm.org This metabolic stability can influence its half-life and persistence within cells and tissues, potentially prolonging its effects compared to less stable analogs. biosynth.com The resistance to phosphorylation implies that its biological activities are likely mediated by the nucleoside form itself, rather than its phosphorylated derivatives.

Inhibition of Specific Enzymes (e.g., Tyrosyl-DNA Phosphodiesterase 1) by Derivatives

Derivatives of nucleosides, including benzoylated forms, have been investigated for their inhibitory activity against enzymes like Tyrosyl-DNA Phosphodiesterase 1 (TDP1). mdpi.commdpi.com TDP1 is a DNA repair enzyme that removes stalled topoisomerase I complexes from DNA. mdpi.comnih.govnih.gov Studies have shown that lipophilic nucleoside derivatives with benzoyl groups can inhibit TDP1 activity in the micromolar range of concentrations. mdpi.com The effectiveness of this inhibition can depend on factors such as the number of benzoyl acid residues attached to the ribose moiety and the stereochemistry of the carbohydrate. mdpi.comnih.gov While this compound itself is a nucleoside, research on its specific inhibitory effect on TDP1 was not directly found in the search results. However, the principle that benzoylated nucleoside derivatives can act as TDP1 inhibitors is established. mdpi.commdpi.com

Table 2: Inhibition of TDP1 by Benzoylated Nucleoside Derivatives

Compound ClassExample ModificationEffect on TDP1 ActivityIC50 Range (µM)Key Factors Influencing Activity
Lipophilic Nucleoside DerivativesBenzoyl groupsInhibitionLow micromolarNumber of benzoyl groups, carbohydrate stereochemistry

Interactions with Adenosine-Binding Enzymes and Their Functional Consequences

As an analog of adenosine, this compound can potentially interact with enzymes that bind adenosine or its derivatives. Adenosine and its analogs play various roles, including interactions with adenosine receptors and involvement in metabolic pathways. nih.govguidetopharmacology.org While direct interactions of this compound with specific adenosine-binding enzymes were not extensively detailed in the search results, its structural similarity to adenosine suggests a potential for such interactions. nih.govnih.gov For instance, adenosine is a substrate for adenosine kinase asm.org, and modifications at the N6 position can influence the interaction with this and other adenosine-metabolizing or binding enzymes. The resistance of this compound to phosphorylation biosynth.com implies a reduced interaction with kinases that typically phosphorylate adenosine.

Applications of N6 Benzoyladenosine As a Research Tool in Molecular and Cellular Biology

Elucidation of RNA Structure and Function

Understanding the intricate three-dimensional structures of RNA molecules and how these structures dictate their diverse functions is a central challenge in molecular biology. N6-Benzoyladenosine, often incorporated into RNA strands, serves as a valuable tool for probing these aspects. Its presence can influence local RNA conformation or act as a handle for further modifications or analyses, providing insights into folding pathways, structural dynamics, and interactions.

Incorporation into RNA Molecules for Structural and Functional Probing

This compound, typically in its phosphoramidite (B1245037) form, is a standard building block in solid-phase chemical synthesis of RNA. Its incorporation allows for the controlled introduction of an adenosine (B11128) unit with a protected N6 position. After synthesis, the benzoyl group is typically removed under mild conditions to yield the native adenosine. However, the temporary presence of the benzoyl group during synthesis is critical for achieving high coupling efficiencies and preventing branching or other side reactions involving the exocyclic amine. This controlled incorporation is fundamental for creating well-defined RNA sequences required for structural and functional studies. For example, researchers synthesize specific RNA sequences, such as ribozymes or structural motifs, containing adenosine residues derived from this compound to study their catalytic mechanisms or folding landscapes using techniques like NMR, X-ray crystallography, or biochemical assays.

Studies on RNA Folding, Stability, and Interactions with Other Molecules

The ability to synthesize precise RNA sequences using protected building blocks like this compound enables detailed studies on how RNA molecules fold into their functional three-dimensional structures. Researchers can synthesize mutant RNA sequences or incorporate modified nucleotides (often facilitated by the same synthetic strategies involving protected bases) to investigate the contribution of specific residues or motifs to folding stability. Furthermore, these synthesized RNA molecules are used to study interactions with other biomolecules, such as proteins (e.g., RNA-binding proteins), small molecules, or other nucleic acids. Techniques like surface plasmon resonance (SPR), electrophoretic mobility shift assays (EMSA), or footprinting experiments utilize these precisely synthesized RNA probes to map binding sites, measure binding affinities, and understand the molecular basis of RNA-ligand interactions. The fidelity of the synthesized RNA, ensured by using protected monomers like this compound, is paramount for obtaining reliable data in these studies.

Nucleic Acid Synthesis and Oligonucleotide Chemistry

The primary and most widespread application of this compound is in the chemical synthesis of DNA and RNA oligonucleotides. The protection strategy it employs is a cornerstone of modern automated oligonucleotide synthesis methods, enabling the efficient and accurate assembly of nucleic acid chains.

Key Building Block in Oligonucleotide Synthesis

This compound, typically in the form of a 5'-O-dimethoxytrityl-N6-benzoyl-adenosine-3'-O-(β-cyanoethyl)phosphoramidite, is a standard monomer used in automated solid-phase oligonucleotide synthesis. This phosphoramidite chemistry relies on the stepwise addition of protected nucleotide building blocks to a growing oligonucleotide chain anchored to a solid support. The benzoyl group on the N6 position prevents the exocyclic amine of adenine (B156593) from reacting with the activated phosphoramidite during the coupling step, which would lead to unwanted branching or modifications. After each coupling cycle, the 5'-protecting group (e.g., dimethoxytrityl) is removed, and the process is repeated with the next protected phosphoramidite. Once the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and the base protecting groups, including the benzoyl group from adenosine, are removed under basic conditions. This process yields the deprotected, full-length oligonucleotide sequence.

Facilitation of Modified Nucleotide Incorporation

The established chemical synthesis protocols that utilize this compound as a standard building block also facilitate the incorporation of modified nucleotides. Researchers often need to synthesize oligonucleotides containing non-canonical bases, backbone modifications, or reporter groups to study nucleic acid properties or create functional probes. These modified nucleotides are typically synthesized with appropriate protecting groups, analogous to those used for standard bases (like the benzoyl group on adenosine). By integrating modified phosphoramidites into the standard synthesis cycle alongside protected standard monomers like this compound phosphoramidite, complex modified oligonucleotides can be efficiently assembled. The compatibility of the protecting group strategies ensures that the standard coupling and deprotection steps can accommodate both standard and modified building blocks, expanding the capabilities of synthetic nucleic acid chemistry.

Design of RNA Interference (RNAi) Molecules

Cell Culture Research Applications

In the realm of cell culture, this compound has found utili

Research into Therapeutic Potential and Pharmacological Implications of N6 Benzoyladenosine

Neuroprotective Effects in Preclinical Models

The potential neuroprotective properties of N6-Benzoyladenosine are an area of active investigation. chemimpex.com As a class, adenosine (B11128) analogs are studied for their role in physiological processes and as potential therapeutic targets, including in the context of neurodegenerative diseases. chemimpex.com While specific data on this compound's efficacy in these models is emerging, its utility as a research tool in neuroscience studies is recognized. chemimpex.com

Research into neuroprotective agents for conditions like Parkinson's disease (PD) frequently employs established preclinical models to assess therapeutic potential. unmc.eduopenpharmacologyjournal.com These models are designed to replicate the key pathological features of the disease, primarily the degeneration of dopaminergic neurons in the substantia nigra. nih.gov

Commonly used neurotoxin-based models provide a platform for evaluating the effects of compounds like this compound. Key models include:

The MPTP Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is metabolized in the brain to the toxic compound MPP+, which selectively destroys dopaminergic neurons, mimicking the parkinsonian syndrome. nih.gov

The 6-OHDA Model: 6-hydroxydopamine (6-OHDA) is another widely used neurotoxin. openpharmacologyjournal.com Because it cannot cross the blood-brain barrier, it requires direct injection into the brain. openpharmacologyjournal.com It is considered an excellent model as its mechanism of action, involving oxidative stress and mitochondrial dysfunction, shares common pathways with human PD. openpharmacologyjournal.com

The Rotenone Model: Rotenone can cross the blood-brain barrier and inhibits mitochondrial complex I, leading to oxidative stress and damage to dopaminergic neurons. openpharmacologyjournal.comnih.gov

These models are crucial for initial screening and mechanistic studies of potential neuroprotective compounds. researchgate.net The evaluation of this compound in such systems would be a critical step in determining its potential for treating neurodegenerative disorders.

Table 1: Common Preclinical Neurotoxin Models for Parkinson's Disease Research

Model Neurotoxin Mechanism of Action Key Features
MPTP 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Metabolized to MPP+, which selectively targets and damages dopaminergic neurons. nih.gov Can be administered systemically; closely mimics clinical and pathological features of PD. nih.gov
6-OHDA 6-hydroxydopamine Induces oxidative stress and mitochondrial dysfunction in neurons. openpharmacologyjournal.com Requires direct intracerebral injection; considered a robust model for PD neurotoxicity. openpharmacologyjournal.com
Rotenone Rotenone Inhibits mitochondrial complex I, leading to ATP depletion and oxidative stress. openpharmacologyjournal.com Readily crosses the blood-brain barrier; induces systemic effects that can mimic PD pathology. openpharmacologyjournal.comnih.gov

Anti-Inflammatory Research Applications

The therapeutic potential of adenosine analogs often extends to anti-inflammatory effects. For instance, related compounds like N6-isopentenyladenosine are known to have a wide range of biological actions. nih.gov Drug development programs have focused on creating novel agents targeting inflammatory pathways, such as the design of N-substituted-1,2,4-triazole derivatives that show significant selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov Given the established anti-inflammatory roles of adenosine receptor signaling, this compound is a logical candidate for investigation in anti-inflammatory research, although specific studies in this area are part of a broader exploration of adenosine derivatives.

Anticancer Research Applications

This compound and its close analogs have been a significant focus of anticancer research. nih.gov Studies have demonstrated that N6-benzyladenosine, a structurally similar compound, exhibits promising anticancer activity against various cancer cell lines. nih.gov Notably, it has shown selective cytotoxicity against glioma cells while having no toxic effect on healthy brain cells. nih.gov This selective action is a highly desirable characteristic in cancer therapeutics. Further research has explored the effects of N6-benzyladenosine derivatives on colorectal cancer cells. nih.gov

A key mechanism underlying the anticancer effects of this compound analogs is the induction of apoptosis, or programmed cell death. Research has shown that N6-benzyladenosine can trigger the intrinsic pathways of apoptosis in glioma cells. nih.gov It is understood that N6-substituted cytokinins, the class to which this compound belongs, often induce apoptosis following their intracellular phosphorylation and subsequent activation of caspases. nih.gov Caspases are a family of protease enzymes that are critical players in the apoptotic process.

In contrast, some related compounds may induce other forms of cell death. For example, sodium 5,6-benzylidene-L-ascorbate was found to induce non-apoptotic cell death, possibly necrosis, in a human salivary gland tumor cell line. nih.gov

Beyond inducing cell death, this compound analogs also exert influence over cell proliferation and differentiation. nih.gov N6-benzyladenosine has demonstrated both cytostatic and antiproliferative activities. nih.gov It has been shown to inhibit proliferation in glioma cells and has a persistent antiproliferative effect on human colorectal cancer cell lines. nih.gov

The influence on cell differentiation has also been noted. The free base form, N6-benzyladenine, has been observed to induce cell-differentiating effects in acute myeloid leukemia cell lines. nih.gov This suggests that the compound can prompt cancer cells to mature into more specialized, less proliferative states. This dual ability to inhibit proliferation and promote differentiation is a key focus of its anticancer research applications. nih.govnih.gov

Table 2: Investigated Anticancer Effects of N6-Benzyladenosine (Analog of this compound)

Cancer Type Cell Lines Observed Effects Reference
Glioma Not specified Selective cytotoxicity to cancer cells, induction of apoptosis, inhibition of proliferation. nih.gov nih.gov
Colorectal Cancer HCT116, DLD-1, MC38 Persistent antiproliferative effect. nih.gov nih.gov
Acute Myeloid Leukemia Not specified N6-benzyladenine (free base) induced cell differentiation. nih.gov nih.gov

Drug Design and Development Strategies

The development of this compound and its derivatives exemplifies modern drug design strategies. nih.govcancer.gov The process often begins with a naturally occurring molecule, like adenosine, which is then chemically modified to enhance its therapeutic properties. cancer.gov this compound serves as a valuable building block or "scaffold" in the synthesis of more complex pharmaceuticals. chemimpex.comnih.gov

A key strategy involves creating a panel of derivatives by altering specific parts of the molecule and then evaluating their biological activity. nih.gov For example, researchers developed a series of N6-benzyladenosine derivatives with different aromatic groups to clarify their mechanism of action and improve their effects on cancer cells. nih.gov This approach allows for the optimization of the compound's activity and specificity, aiming to identify a lead candidate with improved efficacy. cancer.govnih.gov Such strategies cover the entire development pipeline, from identifying a molecular target to chemical synthesis and biological evaluation. nih.govcancer.gov

Role as a Lead Compound for Pharmaceutical Development

In the realm of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. researchgate.net The process of lead optimization involves iteratively modifying the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. patsnap.com

This compound serves as a crucial lead compound in the development of new pharmaceuticals. chemimpex.com Its structural framework provides a foundation for the synthesis of various derivatives with tailored biological activities. The benzoyl group enhances the compound's stability, a desirable trait for a drug candidate. chemimpex.com Researchers utilize this compound as a building block to create novel molecules, particularly those designed to interact with cellular signaling pathways. chemimpex.com

The therapeutic potential of this compound and its analogs extends to several areas, including the development of anti-inflammatory and anti-cancer agents. chemimpex.com Its ability to modulate adenosine receptors is of particular interest, as these receptors play a significant role in regulating cell proliferation and apoptosis (programmed cell death). chemimpex.com This makes it a relevant candidate for research in oncology and neurobiology. chemimpex.com

For instance, studies on analogs of the related compound N6-benzyladenosine have demonstrated growth inhibitory effects on cultured leukemic cells. nih.gov This highlights the potential of modifying the N6-adenosine structure to develop potent therapeutic agents. The research into this compound as a lead compound is focused on synthesizing and evaluating new derivatives with improved target specificity and therapeutic efficacy.

Table 1: Research Findings on N6-Adenosine Analogs as Lead Compounds

Compound/AnalogResearch FocusKey Findings
N6-p-NitrobenzyladenosineGrowth inhibition in L1210 leukemia cellsAs active as N6-benzyladenosine. nih.gov
2-Amino-6-p-nitrobenzylaminopurine ribonucleosideGrowth inhibition in L1210 leukemia cellsBetter growth inhibitor than N6-benzyladenosine. nih.gov
N6-p-FluorobenzyladenosineGrowth inhibition in L1210 leukemia cellsAs active as N6-benzyladenosine. nih.gov

Development of Novel Drug Delivery Systems

A significant challenge in pharmacology is ensuring that a drug reaches its intended target in the body at a sufficient concentration and for an appropriate duration. Novel drug delivery systems are designed to overcome the limitations of conventional drug administration, such as poor solubility, rapid degradation, and lack of targeting. nih.govscienceopen.com These advanced systems aim to provide controlled and targeted drug release, thereby enhancing therapeutic efficacy and reducing side effects. scienceopen.com

Table 2: Examples of Novel Drug Delivery Systems

Delivery SystemDescriptionPotential Application for this compound
Liposomes Vesicles composed of a lipid bilayer that can enclose aqueous solutions. nih.govEncapsulation to improve solubility and facilitate targeted delivery to specific tissues, such as tumors. nih.gov
Polymer Nanoparticles Colloidal particles made from polymers, ranging in size from 10 to 1000 nm. nih.govCan be engineered for controlled release and to cross biological barriers.
Micelles Self-assembling colloidal systems of amphiphilic molecules that can carry poorly water-soluble drugs. acmgloballab.comTo enhance the solubility and transport of this compound in aqueous environments. acmgloballab.com
Hydrogels Three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. nih.govFor sustained local delivery of this compound.

The integration of this compound into these advanced delivery platforms holds the promise of unlocking its full therapeutic potential by ensuring it reaches its site of action in an optimal manner. Research in this area is focused on formulating this compound within these carriers and evaluating their performance in preclinical models.

Comparative Research with Other N6 Modified Adenosine Analogs

N6-Methyladenosine (m6A) in Gene Regulation

N6-Methyladenosine (m6A) is the most prevalent internal RNA modification in eukaryotic cells, playing a significant role in regulating gene expression. nih.govmdpi.commdpi.comxiahepublishing.com This dynamic and reversible modification is found in various RNA species, including mRNA, lncRNA, circRNA, and miRNA. mdpi.comxiahepublishing.comelsevier.es The levels of m6A are precisely controlled by a network of "writer" (methyltransferase complexes), "eraser" (demethylases), and "reader" (binding proteins) proteins. mdpi.commdpi.comxiahepublishing.comfrontiersin.orgfrontiersin.org

m6A modification influences gene expression through a variety of mechanisms at both the post-transcriptional and transcriptional levels. At the post-transcriptional level, m6A affects mRNA stability, splicing, nuclear export, localization, and translation. nih.govmdpi.commdpi.comxiahepublishing.comelsevier.esnih.govmesamalaria.orgfrontiersin.org Reader proteins, such as those from the YTH domain-containing family (YTHDF1/2/3 and YTHDC1/2), specifically recognize and bind to m6A-modified RNA, mediating these diverse effects. mdpi.commdpi.comelsevier.esembopress.org For instance, YTHDF1 is associated with promoting mRNA translation, while YTHDF2 can lead to mRNA degradation. mdpi.comelsevier.es YTHDF3 is thought to interact with YTHDF1 to enhance translation or assist YTHDF2-mediated degradation. embopress.org Additionally, m6A in the 5'UTR of transcripts can promote cap-independent translation initiation through direct binding of eIF3. elsevier.esembopress.org

At the transcriptional level, the deposition of m6A can occur co-transcriptionally, tightly coupling transcription and RNA modification machinery. nih.govunige.nettandfonline.com Transcriptional dynamics can influence m6A modification, and conversely, the m6A machinery can impact transcription and chromatin signatures. unige.nettandfonline.com Recent studies indicate that m6A machinery can be recruited to chromatin, directly regulating chromatin biology and transcription beyond its role in nascent mRNA. nih.govnih.govstomuniver.ru

m6A machinery on chromatin can either activate or repress gene transcription. nih.gov Mechanisms include the modification of nascent regulatory RNA, which can affect its fate and function, subsequently regulating transcription. nih.gov Chromatin-bound m6A machinery may also regulate nascent mRNA fate or translation. nih.gov The recruitment of nuclear m6A readers like YTHDC1 to chromatin plays a role in the function of nascent regulatory RNA, such as eRNA. nih.gov m6A can repress transcription through regulatory RNA; for example, m6A can decrease the stability of chromatin-associated RNAs (caRNAs) in a YTHDC1-dependent manner. nih.gov Loss of METTL3 or YTHDC1 can increase the stability of these RNAs and global transcription, correlating with increased enrichment of active histone marks like H3K27Ac and P300 and decreased enrichment of the transcription-suppressing complex PRC2 component JARID2. nih.gov m6A-modified chromatin-associated RNAs can act as molecular docks, recruiting histone modification proteins and contributing to the regulation of local chromatin structure. nih.gov YTHDC1 can also recruit the histone methyltransferase SETDB1 to promote the deposition of H3K9me3 at corresponding loci, repressing chromatin accessibility. nih.gov

Dysregulation of m6A modifications is linked to various diseases, particularly cancer. xiahepublishing.comfrontiersin.orgfrontiersin.orgoup.commdpi.com Aberrant expression of m6A mediators has been associated with different cancer subtypes and functions, including proliferation, apoptosis, stemness, the cell cycle, migration, and metastasis. frontiersin.org The m6A enzyme system's abnormal expression can disrupt m6A abundance, affecting the expression of oncogenes or tumor suppressor genes in various cancers. frontiersin.org Targeting m6A regulators is considered a promising therapeutic strategy. frontiersin.orgmdpi.com Inhibitors targeting m6A demethylases like FTO have shown potential in treating cancers by inhibiting cell proliferation and promoting apoptosis. frontiersin.org The dynamic nature of m6A modifications presents a potential avenue for cancer diagnostics and treatment, enabling more precise interventions. xiahepublishing.com m6A modification is also implicated in immune diseases and neurodegenerative conditions. mdpi.comxiahepublishing.comdntb.gov.uaresearchgate.net

N6-Benzoyladenine Derivatives in Drug Discovery

N6-Benzoyladenine derivatives have emerged as promising compounds in drug discovery, particularly for their potential as inhibitors of Bromodomain and Extra-Terminal Domain (BET) proteins, such as BRD4. benchchem.comjst.go.jpnih.gov

BRD4 is a key epigenetic regulator that binds to acetylated histones and controls gene expression by recruiting transcription factors, forming mediator complexes, phosphorylating RNA polymerase II, and possessing intrinsic histone acetyltransferase activity. acs.org Disrupting the interaction between BRD4 and acetyl-lysine has shown effectiveness in blocking cell proliferation in cancer and cytokine production in inflammation. acs.org N6-Benzoyladenine derivatives have been identified as novel chemical scaffolds for the development of BRD4 inhibitors. jst.go.jpnih.gov Studies have shown that certain derivatives exhibit potent BRD4 inhibitory activity. benchchem.comnih.gov For example, N6-(2,4,5-trimethoxybenzoyl)adenine has demonstrated potent BRD4 bromodomain 1 inhibitory activity with an IC50 value of 0.427 µM. nih.gov These inhibitors have shown potential in enhancing cell differentiation and inhibiting TNF-α production, suggesting their candidacy for cancer chemotherapy. jst.go.jp N6-Benzoyladenine itself is described as a potent inhibitor of BRD4 and can modulate TNF-α levels and elicit cytotoxicity in certain cancer cells. himedialabs.comsigmaaldrich.com Some N6-benzoyladenine derivatives have also been explored as dual inhibitors targeting both BRD4 and HDAC activity, showing efficacy in inhibiting growth and inducing differentiation of AML cell lines in vitro. mdpi.com

Structure-activity relationship (SAR) studies of N6-Benzoyladenine derivatives have been crucial in identifying key structural features that contribute to their BRD4 inhibitory activity. These studies reveal that the benzoyl group at the N6 position is critical for binding to the acetyl-lysine pocket of BRD4. benchchem.comjst.go.jp Modifications to the adenine (B156593) scaffold, such as halogenation at the C8 position, can improve binding affinity. benchchem.com Studies investigating substituent effects on the benzoyl group have shown that the position of substituents significantly affects potency; for instance, meta-substituted derivatives can exhibit higher potency than para-substituted analogs. benchchem.com Detailed SAR studies have led to the identification of potent BRD4 inhibitors among N6-benzoyladenine derivatives. jst.go.jpnih.gov

Here is a table summarizing some research findings on the BRD4 inhibitory activity of N6-Benzoyladenine derivatives:

CompoundR Group on Benzoyl MoietyBRD4 BD1 IC50 (µM)Reference
N6-(2,4,5-trimethoxybenzoyl)adenine2,4,5-(OMe)30.427 nih.gov
Compound 282,4,5-(OMe)31.6 jst.go.jp
Compound 293,4,5-(OMe)36.5 jst.go.jp
Compound 203,5-(NMe2)26.5 jst.go.jp
(+)-JQ10.073 jst.go.jp

Note: Compound numbers (e.g., 28, 29, 20) refer to specific derivatives studied in the cited research.

These SAR studies provide valuable insights for the rational design of more potent and selective BRD4 inhibitors based on the N6-Benzoyladenine scaffold. benchchem.com

Future Directions and Emerging Research Avenues

Advanced Mechanistic Elucidation via Omics Technologies

The precise cellular and molecular mechanisms through which N6-Benzoyladenosine or its metabolites might exert biological effects are not yet fully characterized. The advent of various omics technologies presents significant opportunities to delve deeper into these mechanisms.

Genomics and Transcriptomics: Analyzing changes in gene expression profiles (transcriptomics) in cells or tissues exposed to this compound could reveal affected pathways and networks. This could involve RNA sequencing to identify differentially expressed genes. Given that adenosine (B11128) and its analogs can influence cellular processes, transcriptomic studies might uncover roles in signaling pathways, metabolic regulation, or stress responses. Omics research, in general, aims to study broad biological systems and place individual components in context uni-muenchen.de.

Proteomics: Proteomic analysis could identify proteins whose expression levels or post-translational modifications are altered by this compound. This could provide insights into affected protein functions and signaling cascades. Mass spectrometry-based methods are widely used in proteomics research uni-muenchen.de.

Metabolomics: Metabolomics can profile changes in small molecule metabolites, offering a snapshot of the cellular metabolic state. Investigating the metabolomic profile in response to this compound could reveal how it impacts cellular metabolism, potentially highlighting its conversion or influence on key metabolic pathways.

Integrating data from these omics approaches can provide a systems-level understanding of this compound's effects, identifying potential targets and pathways for further investigation scitechnol.com.

Novel Analog Design and Structure-Activity Optimization for Specific Targets

While this compound itself is primarily a protected nucleoside used in synthesis, the design and synthesis of novel analogs represent a significant future direction. Structure-Activity Relationship (SAR) studies are crucial in this process to understand how modifications to the this compound structure influence its biological activity and target specificity researchgate.netwgtn.ac.nz.

Analogs could be designed to enhance specific properties, such as:

Improved cellular uptake and stability.

Targeted delivery to specific cell types or tissues.

Modulation of activity at specific adenosine receptors or other potential targets. Adenosine derivatives are known to act as agonists or antagonists of adenosine receptors medchemexpress.com.

Inhibition or activation of enzymes involved in nucleotide metabolism or signaling.

SAR studies would involve synthesizing a series of this compound derivatives with modifications at the N6 position, the ribose sugar, or the phosphate (B84403) group (if incorporated). These analogs would then be tested in various biological assays to determine their potency, efficacy, and specificity. This iterative process of design, synthesis, and testing is fundamental to drug discovery and optimization rsc.org. Research into modified nucleosides and nucleotides has already yielded molecules with interesting biophysical properties for therapeutic applications researchgate.netmdpi.com.

Integration with Computational Biology and In Silico Modeling

Computational biology and in silico modeling are powerful tools that can significantly accelerate the research and development of this compound analogs.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and interaction modes of this compound and its analogs with potential target proteins, such as adenosine receptors or enzymes. This can help prioritize which analogs to synthesize and test experimentally mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be built using data from SAR studies to establish mathematical relationships between chemical structure and biological activity. These models can then be used to predict the activity of new, untested analogs, guiding the design of more potent and selective compounds.

Systems Biology Modeling: Integrating omics data with computational models can create dynamic simulations of cellular pathways and networks affected by this compound. This can provide a holistic understanding of its effects and predict the outcomes of interventions mdpi.compagepress.org.

Predictive Toxicology: In silico models can also be used to predict potential toxicity and off-target effects of this compound analogs, helping to deselect compounds with unfavorable profiles early in the development process nih.gov.

The integration of computational approaches with experimental studies can lead to a more efficient and rational design of this compound-based therapeutics.

Translational Research Opportunities for this compound-Based Therapies

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications dntb.gov.ua. While this compound's primary use is in synthesis, future research could explore its potential, or that of its analogs, as therapeutic agents.

Given the roles of adenosine and modified adenosines in various physiological and pathological processes, potential translational avenues for this compound derivatives could include:

Cardiovascular Diseases: Adenosine plays a role in cardiovascular function, and adenosine analogs have been investigated for cardiovascular applications dntb.gov.ua. This compound-3',5'-cyclic monophosphate (6-Bnz-cAMP), a cyclic AMP analog with a benzoyl group, has been shown to affect contraction amplitude and speed in isolated myocytes dntb.gov.uaresearchgate.net. This suggests that modifications at the N6 position could influence cardiovascular effects, warranting further investigation of this compound analogs in this area.

Cancer: Modified nucleosides and nucleotides are a significant class of anti-cancer agents mdpi.com. Research into N6-Benzoyladenine-based inhibitors of BRD4, a protein involved in transcriptional regulation, highlights the potential of this chemical scaffold in cancer therapy researchgate.net. Future work could explore if this compound derivatives exhibit anti-cancer activity, perhaps by interfering with nucleotide metabolism, signaling pathways, or epigenetic mechanisms.

Inflammation and Immunology: Adenosine signaling is involved in regulating immune responses and inflammation nih.gov. This compound-3',5'-cyclic monophosphate has been shown to inhibit osteoclast differentiation, which is relevant to inflammatory bone loss nih.gov. This suggests potential for this compound analogs as immunomodulatory or anti-inflammatory agents.

Neurological Disorders: Adenosine receptors are present in the central nervous system and are involved in various neurological functions medchemexpress.com. Analogs like N6-Cyclohexyladenosine, a selective adenosine A1 receptor agonist, have shown potential in neurological disease research medchemexpress.com. This opens the possibility of exploring this compound analogs for neurological applications.

Translational research would involve preclinical studies to evaluate the efficacy and safety of promising this compound analogs in relevant disease models. This could eventually lead to clinical trials to assess their therapeutic potential in humans.

Q & A

Q. What are the key physicochemical properties of N6-Benzoyladenosine that influence experimental design?

this compound (CAS 4546-55-8) is a white to off-white crystalline powder with a molecular formula of C₁₇H₁₇N₅O₅ and a molecular weight of 371.35 g/mol. Key properties include:

  • Melting point : 141–145°C (lit.), critical for determining thermal stability during synthesis or storage .
  • Solubility : Insoluble in water but soluble in dimethyl sulfoxide (DMSO), which informs solvent selection for biological assays .
  • Optical rotation : -49° (C=1% in DMSO), a parameter essential for chiral purity assessment in nucleotide analogs .
  • Storage : Requires storage at 0°C to prevent degradation, particularly under humid conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin contact or inhalation of aerosols .
  • Exposure control : Use fume hoods for weighing or dissolving to minimize airborne exposure.
  • Emergency measures : In case of skin contact, wash immediately with soap and water; if ingested, contact poison control.
  • Disposal : Classify as hazardous waste and comply with local regulations for incineration or chemical treatment .

Q. How is this compound utilized as a biochemical reagent in plant or mammalian studies?

this compound serves as a protected adenosine derivative in nucleotide synthesis, enabling site-specific modifications in RNA/DNA analogs. For example:

  • Glycosylation protection : The benzoyl group shields the N6 position during solid-phase oligonucleotide synthesis, improving yield .
  • Cell signaling studies : It activates GOLGA6B via cAMP/PKA pathways, making it useful for studying Golgi dynamics .

Advanced Research Questions

Q. What mechanistic insights link this compound to cAMP/PKA signaling in cellular models?

this compound modulates intracellular cAMP levels, indirectly activating Protein Kinase A (PKA). Methodological approaches include:

  • cAMP assays : Use ELISA or FRET-based biosensors to quantify cAMP fluctuations in treated cells.
  • PKA activity tracking : Employ phosphorylation-specific antibodies (e.g., CREB Ser133) or fluorescent kinase reporters .
  • Pathway inhibition : Co-treat with PKA inhibitors (e.g., H-89) to confirm specificity of observed effects.

Q. How can researchers optimize synthesis and purification protocols for this compound derivatives?

  • Tritylation : Introduce 4,4′-dimethoxytrityl (DMTr) groups at the 5′-OH position using DMTr-Cl in anhydrous pyridine, monitored by TLC .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates.
  • Yield improvement : Optimize reaction time and temperature to reduce side products like deprotected adenosines .

Q. How should contradictory data in studies involving this compound be systematically addressed?

  • Replicate experiments : Ensure consistency across biological replicates and control for batch-to-batch reagent variability.
  • Analytical validation : Cross-verify results using orthogonal techniques (e.g., LC-MS for purity, NMR for structural confirmation) .
  • Meta-analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor .

Q. What analytical techniques are most effective for characterizing this compound stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds at elevated temperatures.
  • High-Resolution Mass Spectrometry (HRMS) : Detect degradation products (e.g., benzamide or adenine derivatives).
  • Circular Dichroism (CD) : Monitor conformational changes in solution under varying pH or ionic strengths .

Q. What strategies mitigate instability of this compound in long-term biochemical assays?

  • Lyophilization : Store lyophilized aliquots at -80°C to prevent hydrolysis.
  • Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to inhibit oxidation.
  • Real-time stability testing : Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf-life .

Methodological Considerations

  • Research question formulation : Align hypotheses with the FINER criteria to ensure feasibility and relevance .
  • Data documentation : Maintain detailed logs of synthesis batches, storage conditions, and experimental parameters to trace data discrepancies .
  • Ethical compliance : Adhere to biosafety protocols for chemical waste disposal and occupational exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.